molecular formula C16H23N3O2 B14682265 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- CAS No. 39629-97-5

4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl-

Cat. No.: B14682265
CAS No.: 39629-97-5
M. Wt: 289.37 g/mol
InChI Key: LQNVTDWIKFMCPN-UHFFFAOYSA-N
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Description

4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

    Attachment of the Phenyl Group: The phenyl group can be attached through a substitution reaction, often using a halogenated aromatic compound and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated compounds and nucleophiles like amines or thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral reverse transcriptases or mammalian DNA polymerases, leading to the disruption of viral replication or cancer cell growth . The compound’s structure allows it to bind to these enzymes and interfere with their normal function.

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: A fluorinated analog of cytidine used in cancer therapy.

    Clofarabine: Another nucleoside analog with anticancer properties.

Uniqueness

4-Pyrrolidinecarboxamide, N-(3-dimethylaminopropyl)-2-oxo-1-phenyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound in both research and potential therapeutic applications.

Properties

CAS No.

39629-97-5

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-18(2)10-6-9-17-16(21)13-11-15(20)19(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,21)

InChI Key

LQNVTDWIKFMCPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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